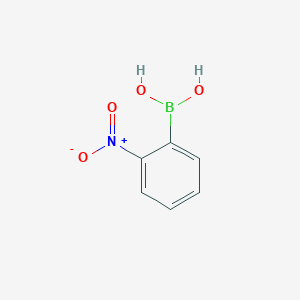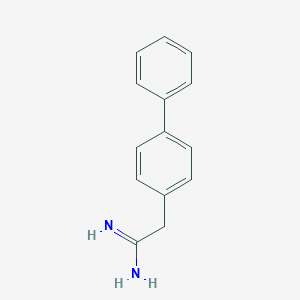
7-(ベンジルオキシ)-6-メトキシキノリン-4-オール
概要
説明
7-(Benzyloxy)-6-methoxyquinolin-4-ol is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with benzyloxy and methoxy groups, which contribute to its distinct chemical properties and reactivity.
科学的研究の応用
7-(Benzyloxy)-6-methoxyquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
The primary targets of 7-(Benzyloxy)-6-methoxyquinolin-4-ol are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. AChE and BChE are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO B is involved in the degradation of dopamine, another neurotransmitter that plays a role in mood regulation and motor control .
Mode of Action
7-(Benzyloxy)-6-methoxyquinolin-4-ol acts as an inhibitor for both cholinesterases and MAO B . By inhibiting these enzymes, the compound increases the levels of acetylcholine and dopamine in the brain. This results in enhanced neurotransmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The biochemical pathways affected by 7-(Benzyloxy)-6-methoxyquinolin-4-ol are primarily those involved in the metabolism of neurotransmitters. By inhibiting AChE, BChE, and MAO B, the compound disrupts the normal breakdown of acetylcholine and dopamine. This leads to an increase in the concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Result of Action
The inhibition of AChE, BChE, and MAO B by 7-(Benzyloxy)-6-methoxyquinolin-4-ol leads to increased levels of acetylcholine and dopamine in the brain. This can result in enhanced cognitive function, improved mood, and potentially beneficial effects in conditions such as Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-6-methoxyquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common method includes the use of anhydrous sulfanilic acid to facilitate the reaction between 3-benzyloxy-4-methoxyphenol and appropriate quinoline derivatives . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 7-(Benzyloxy)-6-methoxyquinolin-4-ol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
7-(Benzyloxy)-6-methoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents are employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical applications.
類似化合物との比較
Similar Compounds
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Known for its multi-targeting properties in enzyme inhibition.
7-Benzyloxy-4-trifluoromethyl-coumarin: Used in metabolic studies and enzyme assays.
Uniqueness
7-(Benzyloxy)-6-methoxyquinolin-4-ol stands out due to its specific substitution pattern on the quinoline core, which imparts unique chemical reactivity and biological activity
特性
IUPAC Name |
6-methoxy-7-phenylmethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDTRDGXMHOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B151243.png)







